Isonitrosoacetone

Description

Properties

IUPAC Name |

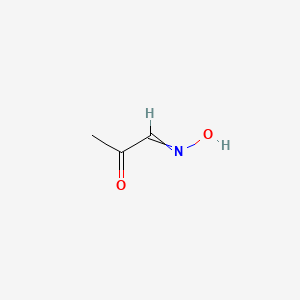

1-hydroxyiminopropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGLVOLWBBGQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Isonitrosoacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.2 [mmHg] | |

| Record name | Isonitrosoacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

306-44-5, 31915-82-9 | |

| Record name | 2-Oxopropanal 1-oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-oxopropionaldehyde 1-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | anti-Pyruvic aldehyde 1-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Laboratory-Scale Synthesis

An alternative method employs sodium nitrite (NaNO₂) and glacial acetic acid to generate nitrous acid (HNO₂) in situ. The procedure involves:

-

Cooling and mixing : Acetone is dissolved in glacial acetic acid at 0–5°C.

-

Dropwise addition : Aqueous NaNO₂ is added slowly to prevent overheating.

-

Workup : The mixture is neutralized, and isonitrosoacetone is extracted using organic solvents.

This method avoids handling gaseous NOCl but requires careful pH control to prevent over-nitrosation.

Comparative Analysis with NOCl Method

Mechanistic Insights and Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Isonitrosoacetone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids or other oxidized products.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: It can participate in substitution reactions where the oxime group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Propionic acid or other carboxylic acids.

Reduction: Propylamine or other amines.

Substitution: Various substituted oximes or other functionalized compounds.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Isonitrosoacetone features a nitroso group (-NO) attached to the carbonyl carbon of acetone. This configuration allows it to engage in various chemical reactions, including:

- Nucleophilic addition and substitution reactions.

- Formation of coordination complexes with metal ions.

- Reactivity with electrophiles, making it a versatile intermediate in organic synthesis.

Table 1: Key Chemical Reactions of this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts INA into various products under specific conditions. | Aldehydes, ketones |

| Reduction | Reduction reactions yield different derivatives. | Amino derivatives |

| Substitution | Participates in substitution reactions with β-unsaturated ketones. | Stilbene derivatives |

Chemistry

This compound is utilized as a reagent in organic synthesis and as an intermediate in the preparation of various compounds. It serves as a ligand in forming coordination compounds with metals such as nickel, palladium, cobalt, and copper .

Biology

In biological research, INA has been studied for its potential role as a reactivator of acetylcholinesterase (AChE), which is crucial for nerve function. It has shown effectiveness in reactivating AChE inhibited by organophosphate compounds (OPs), such as tabun and sarin, which are known nerve agents .

Medicine

Recent studies indicate that high doses of INA can significantly reactivate AChE inhibited by organophosphates, enhancing survival rates in poisoned subjects . The following table summarizes findings related to INA's efficacy in reactivating AChE:

Table 2: Reactivation Efficacy of this compound

Industry

This compound is employed in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its ability to form stable complexes makes it valuable in producing inhibitors and stabilizers .

Case Study 1: Reactivation of AChE

A study conducted on guinea pigs demonstrated that administering INA after exposure to organophosphate compounds significantly improved AChE activity compared to untreated controls. The findings suggest that INA could serve as a potential therapeutic agent for treating organophosphate poisoning .

Case Study 2: Coordination Chemistry

Research into the coordination chemistry of INA has revealed its potential to form stable complexes with transition metals. These complexes exhibit unique catalytic properties that could be harnessed for various industrial applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of propanal, 2-oxo-, 1-oxime involves its reactivity with various nucleophiles and electrophiles. The oxime group can participate in nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivation Efficacy Against Organophosphate-Inhibited AChE

Isonitrosoacetone is compared with other oximes, including pyridine-2-aldoxime methiodide (2-PAM), 2,3-butanedione monoxime (DAM), and novel N-substituted 2-hydroxyiminoacetamides (e.g., RS194B, RS218A). Key findings include:

¹ k₃ values are approximate and agent-dependent.

- Mechanistic Insights : this compound and 2-PAM exhibit similar reactivity with free OP compounds, but their orientation in the AChE-OP complex affects efficacy. For example, pyridine-4-aldoxime methiodide shows weaker binding to the anionic site of AChE compared to this compound, reducing reactivation efficiency against sarin .

- CNS Penetration : Unlike 2-PAM, which is largely restricted to peripheral tissues, this compound’s smaller size and lipophilicity enable BBB crossing, terminating seizures and improving survival in nerve agent intoxication .

Antitubercular and Antidiabetic Derivatives

Derivatives of this compound, such as 3-acetyl-5,5-bis(hydroxymethyl)-5,6-dihydro-4H-1,2,4-oxadiazine, show promising antitubercular activity against multidrug-resistant (MDR) Mycobacterium tuberculosis strains (MIC₉₀: 2–4 µg/mL), outperforming first-line drugs like isoniazid . In antidiabetic screening, β-aminopropioamidoxime derivatives reduce blood glucose levels by 30–40% in rodent models, comparable to metformin .

Biological Activity

Isonitrosoacetone (INA), with the chemical formula C₃H₅NO₂ and CAS number 306-44-5, is an organic compound classified as an oxime. It has garnered interest in various fields, particularly in medicinal chemistry, due to its unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by a nitroso group (-NO) attached to the carbonyl carbon of acetone. This structural configuration allows it to participate in diverse chemical reactions, including the formation of coordination complexes with metal ions, which can modulate their biological activity. The compound has shown potential as a reactivator of acetylcholinesterase (AChE), particularly in cases of organophosphate poisoning.

Reactivation of Acetylcholinesterase

Recent studies have demonstrated that high doses of this compound can effectively reactivate AChE inhibited by organophosphate compounds such as tabun and sarin. One study indicated that while INA has a lower affinity for inhibited AChE compared to traditional pyridinium oximes, it still exhibited moderate to high reactivity under certain conditions . The following table summarizes key findings related to INA's reactivation efficacy:

Antimicrobial Activity

This compound has also been studied for its potential antibacterial properties. Preliminary research suggests that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in medicinal chemistry. The mechanisms underlying its antimicrobial effects are not fully understood but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

- Organophosphate Poisoning : A significant study demonstrated that guinea pigs treated with this compound showed improved survival rates following exposure to nerve agents. The study highlighted the dose-dependent nature of INA's efficacy in reactivating AChE and suggested that higher concentrations are necessary for optimal results .

- Comparative Studies : In comparative studies assessing various oximes, this compound was found to have unique properties that differentiate it from other compounds like diacetylmonoxime (DAM). While DAM showed effectiveness against certain nerve agents, INA's reactivity profile indicated potential advantages in specific scenarios .

- Pharmacokinetics : Research on the pharmacokinetics of INA is still limited; however, initial findings suggest that its distribution and metabolism may vary significantly across species. This variability underscores the need for further studies to determine its safety and tolerability in humans .

Q & A

Q. How is Isonitrosoacetone synthesized, and what are its key structural characteristics?

this compound (C₃H₅NO₂) is synthesized via the nitrosation of acetone using nitrous acid, yielding a compound with an oxime functional group (C=N-OH) at the α-carbon position. Its molecular structure includes a ketone and an isonitroso group, enabling coordination with transition metals like Pd(II) to form planar complexes (e.g., Pd(inna)₂). Structural characterization typically employs IR spectroscopy (C=N stretch ~1600 cm⁻¹) and X-ray crystallography .

Q. What are the primary pharmacological applications of this compound in preclinical research?

this compound derivatives exhibit diverse biological activities, including:

- Local anesthetic properties : O-aroyl-β-aminopropioamidoximes derived from α-chloro-α-isonitrosoacetone show conduction and infiltration anesthesia efficacy.

- Antitubercular activity : Salts of O-aroyl-β-(thiomorpholin-1-yl)propioamidoximes inhibit M. tuberculosis strains (DS, DR, MDR) in vitro.

- Acetylcholinesterase (AChE) reactivation : this compound acts as a reactivator for organophosphate-inhibited AChE, critical for counteracting nerve agent toxicity .

Q. How does the pKa of this compound influence its chemical reactivity and biological interactions?

With a pKa of 8.3, this compound exists in equilibrium between protonated (oxime) and deprotonated (oximate) forms under physiological conditions. The deprotonated form enhances nucleophilicity, facilitating metal coordination (e.g., Pd(II), Cu(II)) and enzymatic interactions, such as AChE reactivation. This pH-dependent behavior is critical for designing buffer systems in kinetic studies .

Advanced Research Questions

Q. What methodological approaches are used to study the coordination chemistry of this compound with transition metals?

Researchers employ:

- Spectroscopic techniques : UV-Vis (d-d transitions in metal complexes) and EPR (for paramagnetic Cu(II) complexes).

- Single-crystal X-ray diffraction : To resolve planar geometries in Pd(II) complexes (e.g., Pd(inna)₂).

- Thermogravimetric analysis (TGA) : To assess thermal stability of coordination compounds.

- Magnetic susceptibility measurements : For determining spin states in Fe(III) or Co(II) complexes .

Q. How can researchers design experiments to evaluate the acetylcholinesterase reactivation efficacy of this compound derivatives?

Key steps include:

- Kinetic assays : Measure reactivation rates (kₒ₆ₛ) using Ellman’s method (spectrophotometric monitoring of thiocholine production).

- Dose-response curves : Determine IC₅₀ values for organophosphate-inhibited AChE.

- Molecular docking : Predict binding modes of derivatives with AChE’s active site (e.g., π-π stacking with Trp86).

- Comparative studies : Benchmark against pralidoxime (2-PAM) for relative potency .

Q. What strategies resolve contradictory data in the biological activity of this compound derivatives across studies?

Contradictions often arise from variations in:

- Assay conditions (pH, temperature, enzyme source).

- Compound purity : Use HPLC (>95% purity) and NMR to verify structural integrity.

- Cell models : Standardize in vitro models (e.g., H37Rv for TB screening) and in vivo toxicity thresholds (LD₅₀ in rodents).

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance .

Q. What in silico methods predict the binding affinity of this compound with target enzymes?

Computational workflows include:

- Molecular dynamics (MD) simulations : Analyze stability of ligand-enzyme complexes (e.g., RMSD <2 Å over 100 ns).

- Free energy calculations : Use MM/PBSA or MM/GBSA to estimate ΔG binding.

- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with AChE’s Glu202).

- ADMET profiling : Predict bioavailability and toxicity via tools like SwissADME .

Q. How can researchers optimize the stability and solubility of this compound for in vivo applications?

Strategies include:

- Salt formation : Hydrochloride salts improve aqueous solubility (≥10 mg/mL in PBS).

- Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles enhances plasma half-life.

- Prodrug design : Mask reactive oxime groups with ester prodrugs for oral bioavailability.

- Solubility assays : Use shake-flask method with HPLC quantification under physiologically relevant conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.